molecular formula C12H23NO7 B13711763 N-(1-Deoxy-D-fructos-1-yl)-L-leucine

N-(1-Deoxy-D-fructos-1-yl)-L-leucine

Cat. No.: B13711763
M. Wt: 293.31 g/mol
InChI Key: ZVFBUGZJZNDPOS-RAEIDRSQSA-N
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Description

N-(1-Deoxy-D-fructos-1-yl)-L-leucine is an Amadori compound, which is a type of compound formed during the Maillard reaction. This reaction occurs between reducing sugars and amino acids, leading to the formation of various compounds that contribute to the flavor, color, and aroma of foods. This compound is specifically formed from the reaction between D-fructose and L-leucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-leucine typically involves the Maillard reaction. This reaction starts with the condensation of the carbonyl group of D-fructose with the amino group of L-leucine, forming a Schiff base. This intermediate then undergoes an Amadori rearrangement to form the final product, this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by controlling the reaction conditions such as temperature, pH, and the presence of catalysts. Vacuum dehydration has been shown to be an effective method to promote the formation of Amadori compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-Deoxy-D-fructos-1-yl)-L-leucine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-(1-Deoxy-D-fructos-1-yl)-L-leucine has several scientific research applications:

    Chemistry: It is used as a model compound to study the Maillard reaction and the formation of Amadori compounds.

    Biology: It is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting certain enzymes.

    Industry: It is used in the food industry to enhance flavor and aroma in processed foods .

Mechanism of Action

The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-leucine involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s effects are mediated through hydrogen bonding and other interactions with the target molecules .

Comparison with Similar Compounds

N-(1-Deoxy-D-fructos-1-yl)-L-leucine is similar to other Amadori compounds, such as:

  • N-(1-Deoxy-D-fructos-1-yl)-glycine
  • N-(1-Deoxy-D-fructos-1-yl)-histidine
  • N-(1-Deoxy-D-fructos-1-yl)-arginine

These compounds share a similar structure, with the primary difference being the amino acid component.

Properties

Molecular Formula

C12H23NO7

Molecular Weight

293.31 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid

InChI

InChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t7-,8+,9?,10?,12+/m0/s1

InChI Key

ZVFBUGZJZNDPOS-RAEIDRSQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC[C@@]1(C(C([C@@H](CO1)O)O)O)O

Canonical SMILES

CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O

Origin of Product

United States

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